

# Application Note: Rapid Detection of Diethylphosphate Metabolites using UFLC-MS/MS

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## Compound of Interest

Compound Name: Diethylphosphate

Cat. No.: B1235960

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## Introduction

**Diethylphosphate** (DEP) is a primary urinary metabolite of many organophosphate (OP) pesticides, such as chlorpyrifos, parathion, and diazinon.[1] Its detection and quantification in biological matrices, particularly urine, serve as a critical non-specific biomarker for assessing recent cumulative exposure to these compounds.[1] Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) offers a highly sensitive and selective method for the rapid determination of DEP and other dialkyl phosphate (DAP) metabolites.[2][3] This application note provides a detailed protocol for the analysis of DEP in human urine using a validated UFLC-MS/MS method, enabling high-throughput analysis for biomonitoring studies.[2]

## Principle

This method employs a simple and efficient liquid-liquid extraction (LLE) procedure to isolate DEP and other DAP metabolites from the urine matrix.[2] The extracted analytes are then separated using UFLC and detected by a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.[2][4] This approach ensures high sensitivity, selectivity, and rapid analysis times, making it suitable for large-scale studies.[3][5]

## Experimental Protocols

## Sample Preparation: Liquid-Liquid Extraction (LLE)

A study comparing LLE, QuEChERS, and lyophilization found LLE to be the most effective method, demonstrating high recovery rates, ease of handling, and requiring a smaller sample volume.<sup>[2]</sup>

### Materials:

- Urine sample
- Ethyl acetate (cold)
- Standard solution of DEP and other DAP metabolites
- 2 mL Eppendorf tubes
- Vortex mixer
- Centrifuge

### Procedure:

- Pipette 200  $\mu$ L of the urine sample into a 2 mL Eppendorf tube.<sup>[2]</sup>
- Add 100  $\mu$ L of the standard solution to the tube.
- Add 800  $\mu$ L of cold ethyl acetate to the tube.<sup>[2]</sup>
- Vortex the mixture for 1 minute.
- Centrifuge the tube to separate the layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
- Evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the mobile phase for UFLC-MS/MS analysis.

## UFLC-MS/MS Analysis

The following parameters are based on a validated method for the simultaneous detection of six DAP metabolites, including DEP.[2]

#### Instrumentation:

- UFLC system coupled with a tandem mass spectrometer with an ESI source.

#### UFLC Conditions:

- Column: A suitable reversed-phase column (e.g., C18)
- Mobile Phase: A gradient of water and organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid or ammonium formate) to ensure optimal separation and ionization.
- Flow Rate: Optimized for the column dimensions and particle size to achieve rapid separation.
- Injection Volume: Typically 5-10  $\mu\text{L}$ .
- Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducible retention times.

#### MS/MS Conditions:

- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Ion Source Temperature: Optimized for the instrument (e.g., 500 °C).
- Capillary Voltage: Optimized for the instrument (e.g., -3.5 kV).
- MRM Transitions: Specific precursor-to-product ion transitions for each analyte are monitored for quantification and confirmation. For DEP, this would involve monitoring the transition from its deprotonated molecule  $[\text{M-H}]^-$  to a characteristic fragment ion.

## Data Presentation

The performance of the UFLC-MS/MS method for the detection of DEP and other DAP metabolites is summarized in the tables below.[\[2\]](#)

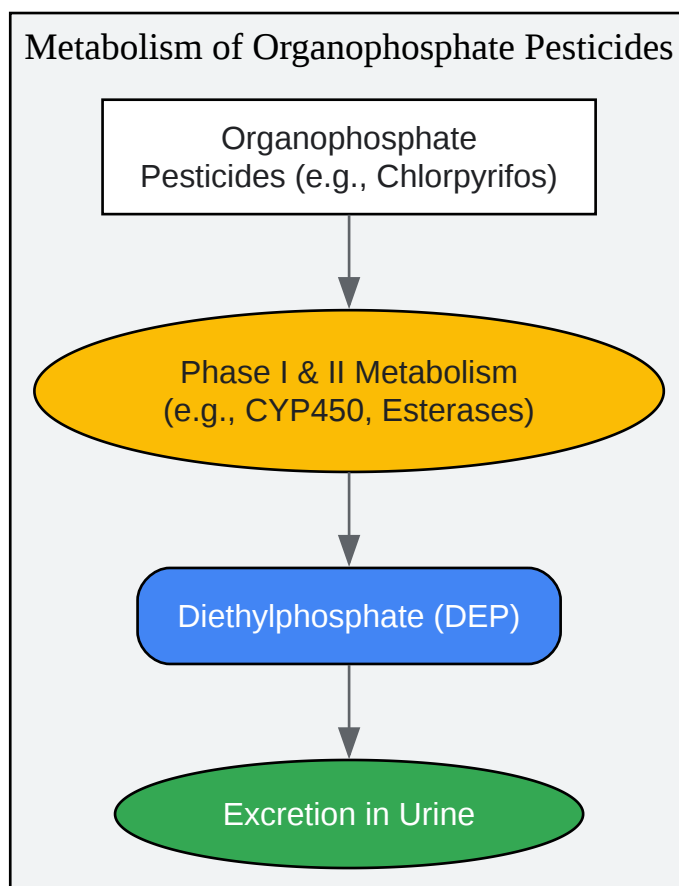
Table 1: Method Detection and Quantification Limits[\[2\]](#)

| Analyte | Limit of Detection (LOD)<br>(ng/mL) | Limit of Quantification<br>(LOQ) (ng/mL) |
|---------|-------------------------------------|--|
| DEP     | 0.0201                              | 0.0609                                   |
| DETP    | 0.0323                              | 0.0969                                   |
| DEDTP   | 0.0697                              | 0.2112                                   |
| DMP     | 0.0207                              | 0.0626                                   |
| DMTP    | 0.0488                              | 0.1479                                   |
| DMDTP   | 0.0406                              | 1.229                                    |

Table 2: Recovery and Precision of the LLE-UFLC-MS/MS Method[\[2\]](#)

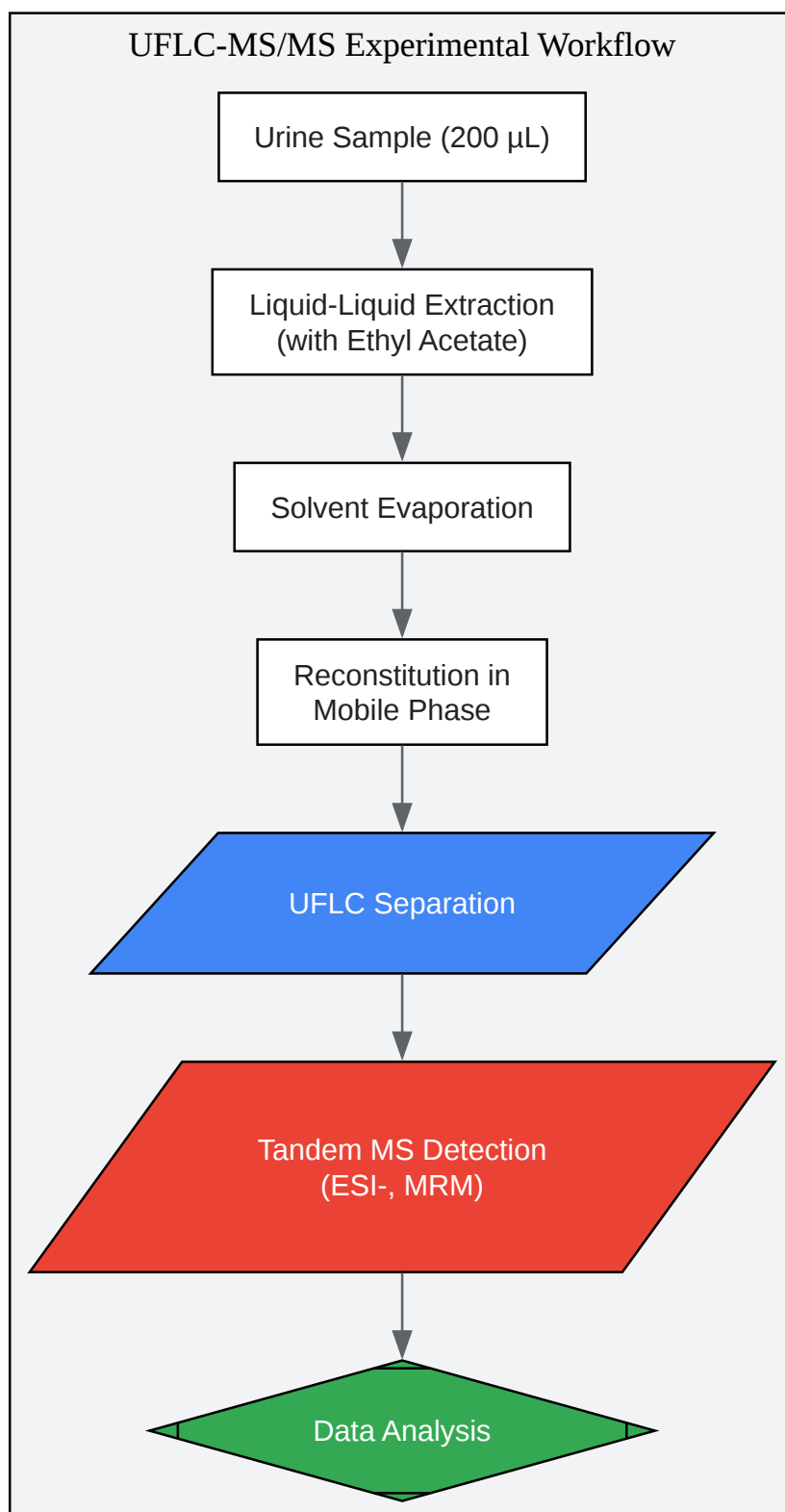
| Analyte | Recovery (%) | Repeatability (RSD<br>%) | Reproducibility<br>(RSD %) |
|---------|--------------|--------------------------|----------------------------|
| DEP     | 93 - 102     | 0.62 - 5.46              | 0.80 - 11.33               |
| DETP    | 93 - 102     | 0.62 - 5.46              | 0.80 - 11.33               |
| DEDTP   | 93 - 102     | 0.62 - 5.46              | 0.80 - 11.33               |
| DMP     | 93 - 102     | 0.62 - 5.46              | 0.80 - 11.33               |
| DMTP    | 93 - 102     | 0.62 - 5.46              | 0.80 - 11.33               |
| DMDTP   | 93 - 102     | 0.62 - 5.46              | 0.80 - 11.33               |

## Visualizations



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Caption: General metabolic pathway of organophosphate pesticides to **diethylphosphate**.



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Caption: Experimental workflow for DEP analysis by UFLC-MS/MS.

## Conclusion

The described UFLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of **diethylphosphate** and other organophosphate metabolites in human urine.[2] [3] The simple liquid-liquid extraction protocol and the speed of the UFLC system allow for high-throughput analysis, making this method highly suitable for large-scale biomonitoring and epidemiological studies. The excellent recovery, precision, and low detection limits ensure the generation of high-quality data for assessing human exposure to organophosphate pesticides. [2]

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